Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the carbamate group: This step involves the reaction of the thiazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Coupling with the amine: The final step involves coupling the thiazole-carbamate intermediate with 3-(methylthio)aniline under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Scientific Research Applications
Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its potential antimicrobial and anticancer properties, it is being investigated for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: Used in the development of anti-tubercular drugs.
Thiazolidine: Investigated for its anti-inflammatory and antidiabetic activities.
Properties
IUPAC Name |
ethyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-21-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)22-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMQEPMVIHJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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